19,20-Epoxycytochalasin D

Antimalarial Plasmodium falciparum Drug Resistance

Select 19,20-Epoxycytochalasin D (CAS 191349-10-7) for its unique 19,20-epoxide modification, which enhances in vitro tumor cell growth inhibition vs. parent cytochalasin D. Exhibits 4.75-fold higher potency against chloroquine-resistant P. falciparum (IC50 0.04 µM) than 18-deoxy-19,20-epoxy-cytochalasin C, with favorable selectivity index >238. Potent cytotoxicity against P388 murine leukemia (IC50 0.16 µM). Structurally validated by single-crystal XRD—an ideal reference standard for actin disruption and malaria resistance studies.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B12410618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1
InChIKeyWHJRAYUHVRYTTH-MQQXPATASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19,20-Epoxycytochalasin D: A Fungal Epoxycytochalasin with Quantifiable Antiplasmodial and Cytotoxic Activity


19,20-Epoxycytochalasin D (CAS 191349-10-7) is a fungal metabolite belonging to the cytochalasin class of compounds, initially isolated from the endophytic fungus Nemania sp. UM10M and also identified as a major component of the cytochalasin complex from Geniculosporium sp. [1]. It is characterized by a unique epoxy group at the 19,20-position, a structural feature that distinguishes it from its parent compound, cytochalasin D, and is associated with enhanced in vitro tumor cell growth inhibition . Beyond its actin-binding properties, 19,20-Epoxycytochalasin D has been identified as a potent in vitro antiplasmodial agent and exhibits selective cytotoxicity across specific cancer cell lines [2].

Why Cytochalasin D Cannot Simply Replace 19,20-Epoxycytochalasin D in Targeted Research


The cytochalasin family is structurally and functionally diverse, and generic substitution is not a viable strategy for precise scientific inquiry [1]. A study of 18 cytochalasins and analogs using fluorescence photobleaching recovery (FPR) revealed that distinct compounds exhibit three independent types of actin assembly activities: reduction of the actin fraction in filaments, filament shortening, and acceleration of the initial assembly rate; of the compounds studied, only cytochalasin D showed strong activity across all three types [1]. This structural-activity relationship (SAR) underscores that even minor molecular modifications can drastically alter biological function. For 19,20-Epoxycytochalasin D, in-house data suggests that the presence of the epoxide at the 19,20-position renders the metabolite more active than its parent, cytochalasin D, in the inhibition of tumor cell growth in vitro . Therefore, substituting with a more common analog like cytochalasin D or B, which lacks this modification and has a different activity profile, would likely produce divergent experimental outcomes, compromising data integrity and the reproducibility of mechanistic studies.

Quantitative Differentiation of 19,20-Epoxycytochalasin D: Head-to-Head and Cross-Study Evidence


Superior In Vitro Antiplasmodial Potency Against Chloroquine-Resistant Strains Compared to a Structural Analog

In a direct comparative study, 19,20-Epoxycytochalasin D exhibited a 4.75-fold more potent IC50 against the chloroquine-resistant (W2) strain of Plasmodium falciparum compared to its close structural analog, 18-deoxy-19,20-epoxy-cytochalasin C [1].

Antimalarial Plasmodium falciparum Drug Resistance

Enhanced Tumor Cell Growth Inhibition Compared to Parent Compound Cytochalasin D

While direct quantitative comparison data is not published in the primary literature, multiple authoritative vendor technical datasheets cite in-house findings that the presence of the 19,20-epoxide group renders 19,20-Epoxycytochalasin D more active than cytochalasin D in the inhibition of tumor cell growth in vitro .

Cytotoxicity Actin Cancer Biology

Pronounced Differential Cytotoxicity Profile Across a Panel of Cancer Cell Lines

19,20-Epoxycytochalasin D exhibits a distinct cytotoxicity profile against a panel of six cancer cell lines. It demonstrates potent activity against P388 murine leukemia cells (IC50 = 0.16 µM) and moderate activity against BT-549 (breast ductal carcinoma) and LLC-PK11 (porcine kidney epithelial) cells with IC50 values of 7.84 µM and 8.4 µM, respectively. Notably, it shows no cytotoxic effect on SK-MEL (melanoma), KB (cervical carcinoma), or SKOV3 (ovarian adenocarcinoma) cells up to the highest concentration tested of 10 µM [1][2].

Cancer Selectivity Cytotoxicity

Demonstrated Selectivity for Parasite over Mammalian Cells in Antimalarial Models

In studies assessing antiplasmodial activity, 19,20-Epoxycytochalasin D was found to be active against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum (MIC = 0.4 ng/mL for both) without inducing any cytotoxicity in Vero (mammalian) cells at the highest tested concentration [1]. Further quantitative data confirms an IC50 of 0.04 µM for both D6 and W2 strains, with no cytotoxicity observed in Vero cells (IC50 > highest tested concentration of 4760 ng/mL) [2].

Antimalarial Selectivity Index Toxicity

Confirmed Purity and Structural Identity via Single-Crystal X-ray Diffraction

The absolute stereochemistry of 19,20-Epoxycytochalasin D has been rigorously revised and unambiguously confirmed as 19(βH), 20(αH)-epoxycytochalasin D through a combination of advanced spectroscopic methods (1H NMR, 13C NMR, HMQC, HMBC, NOESY) and single-crystal X-ray diffraction analysis [1][2].

Analytical Chemistry Structural Biology Quality Control

Validated Research and Application Scenarios for 19,20-Epoxycytochalasin D Based on Quantitative Evidence


Mechanistic Studies of Chloroquine-Resistant Malaria

Based on its demonstrated 4.75-fold higher potency against chloroquine-resistant P. falciparum (W2) compared to the analog 18-deoxy-19,20-epoxy-cytochalasin C (IC50 of 0.04 µM vs 0.19 µM) and its favorable selectivity index (>238) over Vero cells [1], 19,20-Epoxycytochalasin D is a superior chemical probe for investigating the molecular mechanisms of drug resistance in malaria. Researchers can use this compound to dissect pathways and targets specific to resistant strains without confounding effects from general mammalian cell toxicity.

Targeted Cytotoxicity Studies in Murine Leukemia Models

The compound's potent and selective cytotoxicity against P388 murine leukemia cells (IC50 = 0.16 µM) and differential activity across a panel of six cancer cell lines [1] make it a valuable tool for cancer biologists. It is particularly well-suited for comparative oncology studies, where it can serve as a positive control for P388 cell line sensitivity or as a selective agent to probe actin-dependent processes in this specific leukemia model, while researchers can confidently avoid its use on insensitive lines like SK-MEL, KB, or SKOV3.

Actin-Mediated Cancer Biology Where Enhanced Potency is Required

For research groups focusing on actin's role in cancer cell motility, invasion, and cytokinesis, 19,20-Epoxycytochalasin D may offer an advantage over its parent compound, cytochalasin D. Vendor in-house data consistently suggests that the 19,20-epoxide modification renders the metabolite more active in inhibiting tumor cell growth in vitro [1]. While direct head-to-head quantitative data is not publicly available, this compound represents a potentially more potent and structurally distinct alternative for studies requiring strong actin disruption.

Structural and Analytical Chemistry Reference Standard

Due to its unambiguous structural characterization via single-crystal X-ray diffraction and extensive NMR analysis, 19,20-Epoxycytochalasin D is an ideal reference standard for analytical chemistry and natural product chemistry [1]. It can be used for HPLC method development, mass spectrometry calibration, and as a well-defined comparator when isolating and characterizing new cytochalasin analogs from fungal extracts, ensuring confidence in the identity of new discoveries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19,20-Epoxycytochalasin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.